molecular formula C26H53NO3 B8101419 C8 DIHYDROCERAMIDE

C8 DIHYDROCERAMIDE

Cat. No.: B8101419
M. Wt: 427.7 g/mol
InChI Key: LGOFBZUQIUVJFS-UHFFFAOYSA-N
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Description

C8 DIHYDROCERAMIDE is a complex organic compound with the molecular formula C26H53NO3 It is known for its unique structure, which includes a long hydrocarbon chain and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C8 DIHYDROCERAMIDE typically involves the reaction of octanoyl chloride with dihydroxyoctadecanamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

C8 DIHYDROCERAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

C8 DIHYDROCERAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of C8 DIHYDROCERAMIDE involves its interaction with cell membranes. The compound can integrate into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport of molecules across the membrane .

Comparison with Similar Compounds

Similar Compounds

  • N-stearoyldihydrosphingosine
  • 2-octadecanoylaminooctadecane-1,3-diol
  • 2-N-stearoylamino-octadecane-1,3-diol

Uniqueness

C8 DIHYDROCERAMIDE is unique due to its specific combination of functional groups and long hydrocarbon chain. This gives it distinct physical and chemical properties, making it particularly useful in applications requiring hydrophobic interactions and membrane integration .

Properties

IUPAC Name

N-(1,3-dihydroxyoctadecan-2-yl)octanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H53NO3/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(29)24(23-28)27-26(30)22-20-17-8-6-4-2/h24-25,28-29H,3-23H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOFBZUQIUVJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H53NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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